molecular formula C11H13NOS B14335558 N-(Benzenecarbothioyl)butanamide CAS No. 109257-88-7

N-(Benzenecarbothioyl)butanamide

Cat. No.: B14335558
CAS No.: 109257-88-7
M. Wt: 207.29 g/mol
InChI Key: DVOIQSMLJUHKSA-UHFFFAOYSA-N
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Description

N-(Benzenecarbothioyl)butanamide is a synthetic organic compound characterized by its thiourea functional group, where a thiocarbonyl group is linked to a butanamide chain and a phenyl ring. This structure is of significant interest in medicinal chemistry and chemical biology research, particularly in the study of enzyme inhibition and receptor modulation. Compounds featuring the thiourea moiety often serve as key intermediates in the synthesis of more complex molecules or as potential ligands for biological targets. The mechanism of action for this compound is highly dependent on the specific research context. In general, thiourea derivatives can act by binding to enzyme active sites or cellular receptors, potentially disrupting protein-protein interactions or signal transduction pathways. Researchers value this compound for exploring structure-activity relationships (SAR) and developing novel pharmacologically active agents. This product is provided as a high-purity solid for laboratory research purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant scientific literature and conduct appropriate safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109257-88-7

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

N-(benzenecarbonothioyl)butanamide

InChI

InChI=1S/C11H13NOS/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,13,14)

InChI Key

DVOIQSMLJUHKSA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzenecarbothioyl Butanamide and Its Analogues

Chemo- and Regioselective Synthesis Strategies for Thioamide Formation

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like N-(benzenecarbothioyl)butanamide analogues. Traditional methods for thioamide synthesis often involve the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. chemrxiv.org However, these methods can lack selectivity when other functional groups are present.

Modern strategies have focused on developing milder and more selective reagents and reaction conditions. For instance, the use of specific thioacylating agents allows for the direct and selective introduction of the thioacyl group. One notable approach involves the nucleophilic activation of elemental sulfur by thiols, which facilitates the chemoselective thioacylation of amines with α-keto acids. organic-chemistry.orgacs.org This method demonstrates high functional group tolerance, leaving unprotected hydroxyl, carboxyl, and amide groups intact. organic-chemistry.orgacs.org

Another strategy to control regioselectivity is evident in catalyst-controlled reactions. For example, in the oxidation of unsymmetrical diols, the choice of catalyst can direct the reaction to a specific site, a principle that can be applied to the selective functionalization of precursors for thioamide synthesis. youtube.com Furthermore, direct transamidation of thioamides has been achieved with high chemoselectivity by destabilizing the thioamide bond, allowing for N–C(S) bond cleavage without affecting other sensitive groups. nih.gov

The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, has also been refined for better selectivity. chemrxiv.orgresearchgate.net This one-pot, three-component reaction between a carbonyl compound, sulfur, and an amine can be optimized to achieve high chemo- and regioselectivity under catalyst-free conditions. researchgate.net

Reaction TypeKey FeaturesSelectivityRef.
Thiol-activated Sulfur ThioacylationMild conditions, use of elemental sulfur and α-keto acids.High chemoselectivity for amines. organic-chemistry.orgacs.org
Catalyst-Controlled OxidationUse of specific catalysts to direct reaction site.High regioselectivity. youtube.com
Direct TransamidationGround-state destabilization of the thioamide bond.High chemoselectivity for N-C(S) bond cleavage. nih.gov
Modified Willgerodt-KindlerCatalyst-free, one-pot, three-component reaction.High chemo- and regioselectivity. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for thioamides, aiming to reduce environmental impact. ontosight.ai A significant advancement is the use of environmentally benign solvents. For example, a highly efficient protocol for synthesizing thioamides has been developed using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea. rsc.orgresearchgate.net This method is catalyst-free, allows for the recycling of the solvent, and proceeds with good to excellent yields. rsc.orgresearchgate.net

Water, as a solvent, also plays a crucial role in greener thioamide synthesis. A method for the selective thioacylation of primary amines using primary thioamides has been successfully demonstrated in water without the need for derivatization. rsc.org Furthermore, a catalyst-free, three-component reaction in water has been reported for the synthesis of 2-arylethanethioamides. mdpi.com

Ultrasound-assisted synthesis has emerged as another green technique. The synthesis of aryl thioamides from aromatic carboxylic acids and thiourea, catalyzed by ammonium (B1175870) ceric nitrate, is significantly accelerated under ultrasound irradiation, leading to higher yields in shorter reaction times compared to conventional methods. utu.ac.in

Atom-economical approaches, such as the three-component reaction of alkynes, elemental sulfur, and aliphatic amines, provide a straightforward and efficient route to thioamides. organic-chemistry.org Additionally, the use of elemental sulfur in decarboxylative reactions of arylacetic or cinnamic acids with amines avoids the need for transition metals and external oxidants. organic-chemistry.orgorganic-chemistry.org

Green ApproachKey FeaturesAdvantagesRef.
Deep Eutectic Solvents (DES)Choline chloride-urea based solvent, catalyst-free.Recyclable solvent, high yields, reduced waste. rsc.orgresearchgate.net
Water as SolventReactions conducted in water, often catalyst-free.Environmentally benign, simplified workup. rsc.orgmdpi.com
Ultrasound-Assisted SynthesisUse of sonication to accelerate reactions.Shorter reaction times, higher yields. utu.ac.in
Atom-Economical ReactionsMulti-component reactions maximizing atom incorporation.High efficiency, reduced byproducts. organic-chemistry.org
Transition-Metal-Free ReactionsUse of elemental sulfur in decarboxylative couplings.Avoids toxic metal catalysts and oxidants. organic-chemistry.orgorganic-chemistry.org

Solid-Phase Synthesis and Combinatorial Libraries of Thioamide Scaffolds

Solid-phase peptide synthesis (SPPS) has been adapted for the site-specific incorporation of thioamides into peptides, which is crucial for creating analogues of biologically active peptides. nih.gov A significant challenge in this area is the epimerization of the α-carbon of the thioamide residue during the Fmoc deprotection step. nsf.govacs.org

To address this, a "bottom-up" approach has been developed where the thioamide is reversibly protected as a thioimidate. nsf.govacs.org This protection strategy significantly reduces epimerization and is compatible with standard Fmoc-SPPS workflows. nsf.govacs.orgacs.org Once the peptide synthesis is complete, the thioimidate is converted back to the thioamide. nsf.govacs.org Lawesson's reagent has also been successfully used for the selective thionation of amide groups on a solid support, demonstrating the feasibility of C-terminal thioamide synthesis in peptides. nih.gov

The generation of combinatorial libraries allows for the rapid screening of a large number of compounds to identify those with desired properties. nih.gov This approach has been applied to discover novel antibacterial agents by screening libraries of millions of compounds. nih.gov While specific combinatorial libraries for this compound are not detailed in the provided results, the principles of combinatorial chemistry, such as those used to create lipidoid libraries for gene delivery, are directly applicable to generating diverse thioamide scaffolds for high-throughput screening. nih.gov

TechniqueChallenge/ApplicationSolution/AdvantageRef.
Solid-Phase Peptide Synthesis (SPPS)α-Carbon epimerization of thioamide residue.Reversible protection of thioamide as a thioimidate. nsf.govacs.orgacs.org
Solid-Phase ThionationSelective thionation of amides on a resin.Use of Lawesson's reagent for C-terminal thioamides. nih.gov
Combinatorial LibrariesRapid discovery of compounds with desired activity.High-throughput screening of diverse thioamide analogues. nih.govnih.gov

Catalytic Approaches in the Formation of this compound

Catalysis offers powerful tools for the efficient and selective synthesis of thioamides. Both metal-catalyzed and organocatalytic methods have been developed.

Transition-metal catalysis is prominent in cross-coupling reactions to form C–S bonds, a key step in some thioamide syntheses. thieme-connect.deresearchgate.net For instance, palladium-catalyzed reactions have been employed for the carbothiolation of alkynes. thieme-connect.de Copper catalysts have been found to be essential in the synthesis of thioamide-containing peptides from amino aldehydes and amino acids, as the copper(II) chloride forms a chelate that prevents racemization. mdpi.com Similarly, copper catalysis is indispensable in the synthesis of α-keto thioamides from cinnamic acids. mdpi.com

Ruthenium-based catalysts have shown remarkable efficiency in the hydrogenation of thioamides to the corresponding amines and thiols, demonstrating excellent functional group tolerance. acs.org This highlights the potential for catalytic transformations of the thioamide group itself.

Metal-free catalytic systems are also gaining traction. Imidazole has been used as an organocatalyst in the Willgerodt-Kindler reaction, promoting the synthesis of thioamides in a green solvent system of water and ethanol (B145695). researchgate.net Furthermore, a transition-metal-free transamidation of thioamides has been developed, relying on the activation of the thioamide bond rather than a metal catalyst. nih.gov

Catalyst TypeReactionRole of CatalystRef.
Copper(II) chlorideSynthesis of thioamide peptidesPrevents racemization by forming a chelate. mdpi.com
Palladium complexesCarbothiolation of alkynesCatalyzes the C-S bond formation. thieme-connect.de
Ruthenium complexesHydrogenation of thioamidesEnables selective reduction to amines and thiols. acs.org
ImidazoleWillgerodt-Kindler reactionOrganocatalyst promoting the reaction in green solvents. researchgate.net
-Direct transamidation of thioamidesReaction proceeds without a catalyst via bond activation. nih.gov

Exploration of Novel Precursors and Mechanistic Pathways in Thioacylation Reactions

Research into novel precursors and a deeper understanding of reaction mechanisms are driving the development of more efficient thioacylation methods. Nitroalkanes have recently been identified as effective thioacyl equivalents. researchgate.netnih.gov In a mild and efficient method, nitroalkanes react directly with amines in the presence of elemental sulfur and sodium sulfide (B99878) to produce a diverse range of thioamides in high yields. researchgate.netnih.gov This approach is particularly valuable for synthesizing thiopeptides with minimal epimerization. researchgate.netnih.gov

Mechanistic studies have been crucial in optimizing these new methods. For the reaction involving nitroalkanes, experimental investigations suggest the formation of a thioacylating intermediate species. researchgate.net Understanding the reaction pathway allows for better control over reaction conditions and substrate scope.

The classic Willgerodt-Kindler reaction mechanism continues to be a subject of study, with multicomponent, one-pot variations being developed under solvent- and catalyst-free conditions. researchgate.net A proposed mechanism for a microwave-enhanced Kindler synthesis has also been put forward. organic-chemistry.org

In the biosynthesis of thioamides, nature employs fascinating and complex mechanisms. For example, the formation of some thioamides in bacteria involves an adenylation mechanism catalyzed by a bipartite enzyme system. nih.gov Another biosynthetic pathway utilizes a metalloenzyme-mediated radical mechanism. nih.gov While not directly replicable in a standard laboratory setting, these biological pathways provide inspiration for the design of novel synthetic strategies.

Precursor/PathwayDescriptionSignificanceRef.
NitroalkanesServe as thioacyl equivalents in reaction with amines and sulfur.Mild, efficient, high-yield synthesis of diverse thioamides and thiopeptides. researchgate.netnih.gov
Willgerodt-Kindler ReactionMechanistic understanding leading to optimized, solvent-free conditions.Improved efficiency and sustainability of a classic reaction. researchgate.net
Biosynthetic PathwaysEnzyme-catalyzed adenylation or radical-mediated mechanisms.Provides inspiration for novel synthetic strategies. nih.gov
Microwave-Enhanced Kindler SynthesisThree-component condensation under microwave irradiation.Rapid synthesis of thioamides with a proposed mechanistic pathway. organic-chemistry.org

Mechanistic Investigations of N Benzenecarbothioyl Butanamide Reactivity

Analysis of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of N-(benzenecarbothioyl)butanamide, as with other thioamides, is characterized by the dual nucleophilic and electrophilic nature of the thioamide functional group (-C(=S)N-). This duality governs its interactions with a wide range of reagents.

Nucleophilic Character:

The sulfur atom of the thioamide group is nucleophilic, a property stemming from the lone pair of electrons on the sulfur atom. This nucleophilicity is evident in its reactions with various electrophiles. For instance, thioamides react with α-halo carbonyl compounds in the Hantzsch thiazole (B1198619) synthesis. youtube.com In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halo carbonyl. youtube.com

The nucleophilicity of the thioamide's sulfur atom is also exploited in alkylation reactions. The sulfur can be alkylated to form thioimidates, which are useful intermediates in organic synthesis.

Furthermore, the nitrogen atom of the thioamide can also exhibit nucleophilic character, particularly after tautomerization to the thioimidate form. youtube.com This allows for subsequent intramolecular reactions, such as the attack on a carbonyl group to form heterocyclic rings. youtube.com

Electrophilic Character:

The carbon atom of the thiocarbonyl group (C=S) in this compound is electrophilic. This electrophilicity arises from the polarization of the C=S bond, with the carbon atom bearing a partial positive charge. This allows the thioamide to react with various nucleophiles.

A key aspect of thioamide reactivity is that they are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov This is attributed to the weaker C=S double bond (approximately 130 kcal/mol) compared to the C=O double bond in amides (approximately 170 kcal/mol). nih.gov

The electrophilic nature of the thiocarbonyl carbon is central to transamidation reactions, where one thioamide is converted into another. nih.gov While direct transamidation has been challenging, methods involving the activation of the thioamide by N-acylation have been developed to facilitate nucleophilic attack at the thiocarbonyl carbon. nih.gov

The table below summarizes the dual reactivity of the thioamide group in this compound:

Reactive SiteCharacterType of ReagentExample Reaction
Sulfur Atom NucleophilicElectrophiles (e.g., α-halo ketones, alkyl halides)Hantzsch thiazole synthesis, S-alkylation
Nitrogen Atom Nucleophilic (after tautomerization)Intramolecular electrophiles (e.g., carbonyls)Cyclization reactions
Thiocarbonyl Carbon ElectrophilicNucleophiles (e.g., amines)Transamidation reactions

Reaction Pathways in Cycloaddition and Annulation Chemistry

This compound and related thioamides are versatile substrates in cycloaddition and annulation reactions, leading to the formation of various heterocyclic systems. These reactions leverage the inherent reactivity of the thioamide functional group.

[4+2] Cycloaddition (Diels-Alder Type Reactions):

Thioacylketen thioacetals, which are structurally related to N-thioacyl compounds, have been shown to undergo 1,4-cycloaddition reactions with electron-deficient olefins. rsc.org This suggests that this compound could potentially act as a diene component in Diels-Alder type reactions, particularly when the thioamide is part of a conjugated system. The general principle of the Diels-Alder reaction involves the concerted or stepwise combination of a 4π-electron system (the diene) with a 2π-electron system (the dienophile) to form a six-membered ring. libretexts.orglibretexts.org

[4+1] Annulation:

A notable reaction pathway for thioamides is the [4+1]-annulation with carbenoid precursors. rsc.orgmatilda.science For instance, the Rh(II)/Cu(I)-catalyzed reaction of thioamides with 1-sulfonyl-1,2,3-triazoles or diazoamides provides a route to highly substituted dihydrothiophenes. rsc.org The proposed mechanism involves the formation of a carbene from the precursor, which then reacts with the thioamide acting as a four-atom component.

[3+2] Cycloaddition:

Thioamides can also participate in [3+2] cycloaddition reactions. For example, the reaction of thioamides with α-halo carbonyl compounds in the Hantzsch thiazole synthesis can be viewed as a formal [3+2] cycloaddition, where the thioamide provides a three-atom fragment (S-C-N) and the α-halo carbonyl provides a two-atom fragment. youtube.comrsc.org This reaction proceeds through a stepwise mechanism involving initial S-alkylation followed by intramolecular cyclization and dehydration. youtube.com

Other Annulation Reactions:

Phosphine-catalyzed annulation: Thioamides can undergo annulation with 2-alkynoates and 2,3-dienoates in the presence of a phosphine (B1218219) catalyst, such as tri-n-butylphosphine, to yield thiazolines. nih.gov

Electrochemical annulation: A green and sustainable method for the synthesis of thiazoles involves the electrochemical oxidative cyclization of enaminones with thioamides. organic-chemistry.orgacs.org This reaction proceeds under metal- and oxidant-free conditions. organic-chemistry.orgacs.org

The following table provides an overview of cycloaddition and annulation reactions involving thioamides:

Reaction TypeReactantsCatalyst/ConditionsProduct
[4+1] Annulation Thioamide, Diazoamide/TriazoleRh(II) or Cu(I)Dihydrothiophene
[3+2] Cycloaddition (Hantzsch Synthesis) Thioamide, α-Halo KetoneBaseThiazole
Phosphine-catalyzed Annulation Thioamide, 2-AlkynoateTri-n-butylphosphineThiazoline
Electrochemical Annulation Thioamide, EnaminoneElectrochemical (metal- and oxidant-free)Thiazole

Transformations Involving the Thioamide Functionality (e.g., Sulfur Extrusion, Alkylation)

The thioamide group in this compound is a versatile functional handle that can undergo a variety of transformations, including sulfur extrusion and alkylation.

Sulfur Extrusion:

Sulfur extrusion reactions involve the removal of the sulfur atom from the thioamide. While direct sulfur extrusion from a simple thioamide is not a common transformation, related sulfur extrusion reactions from disulfides to form thioethers are well-established. d-nb.inforesearchgate.net These reactions are often mediated by reagents like aminophosphines or, more recently, N-heterocyclic carbenes (NHCs) as a less toxic alternative. d-nb.info The driving force for these reactions is often the formation of a strong phosphorus-sulfur or carbene-sulfur bond.

Alkylation:

The sulfur atom of the thioamide is nucleophilic and readily undergoes alkylation with various electrophiles, such as alkyl halides. This S-alkylation reaction leads to the formation of thioimidate salts, which can be neutralized to give the corresponding thioimidates. These thioimidates are important intermediates in organic synthesis. For example, the Hantzsch thiazole synthesis commences with the S-alkylation of a thioamide by an α-halo ketone. youtube.com

Other Transformations:

Thionation of Amides: While not a reaction of this compound itself, it's important to note that thioamides are commonly synthesized from the corresponding amides via thionation. wikipedia.orgnih.gov Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are frequently used for this transformation. nih.govmdpi.com The mechanism of thionation with Lawesson's reagent is thought to proceed through a four-membered ring intermediate. nih.gov

Conversion to Other Heterocycles: The thioamide functionality is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. As discussed previously, reactions with α-halo ketones lead to thiazoles. youtube.comrsc.org Other examples include the synthesis of 1,2,4-thiadiazoles through the electrochemical dimerization of thioamides. organic-chemistry.orgacs.org

Transamidation: The direct conversion of one thioamide to another, known as transamidation, has been a synthetic challenge. nih.gov Recent advances have shown that activation of the thioamide nitrogen with a tert-butoxycarbonyl (Boc) group facilitates this transformation by destabilizing the thioamide ground state and making the thiocarbonyl carbon more susceptible to nucleophilic attack. nih.gov

The table below summarizes key transformations of the thioamide functionality:

TransformationReagent/ConditionProduct
S-Alkylation Alkyl halideThioimidate
Thiazole Synthesis α-Halo ketoneThiazole
Transamidation (Activated) Amine, Boc-activationNew Thioamide
Dimerization Electrochemical1,2,4-Thiadiazole

Kinetic and Thermodynamic Considerations in this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are largely dictated by the properties of the thioamide functional group.

Thermodynamic Stability:

Thioamides are generally less stable than their corresponding amides. The C=S bond is weaker than the C=O bond, contributing to this difference. nih.gov However, the resonance stabilization in thioamides, arising from the delocalization of the nitrogen lone pair into the C=S π-system (nN→π*C=S), is significant and leads to a higher rotational barrier around the N-C(S) bond compared to amides (by approximately 5-7 kcal/mol). nih.gov This increased double-bond character makes the thioamide bond more resistant to hydrolysis than the amide bond under certain conditions. For instance, the rate of hydrolysis of a representative thioamide in aqueous KOH is about 10 times slower than its amide analog. nih.gov

Kinetic Reactivity:

Despite their relative thermodynamic stability in some contexts, thioamides are kinetically more reactive towards both nucleophiles and electrophiles than amides. nih.gov This enhanced reactivity is a key feature exploited in their synthetic applications.

In cycloaddition reactions , the kinetics are governed by the frontier molecular orbital (FMO) interactions between the thioamide (or a derivative) and the reaction partner. In Diels-Alder type reactions, the reaction is generally favored when the dienophile has electron-withdrawing groups and the diene has electron-donating groups, or vice versa. libretexts.org

The table below presents a qualitative comparison of kinetic and thermodynamic parameters for amides versus thioamides:

PropertyAmide (R-CO-NR'R'')Thioamide (R-CS-NR'R'')
C=X Bond Strength Stronger (C=O)Weaker (C=S)
N-C Rotational Barrier LowerHigher
Reactivity to Nucleophiles LowerHigher
Reactivity to Electrophiles LowerHigher
Rate of Basic Hydrolysis FasterSlower

Stereochemical Outcomes and Diastereoselective/Enantioselective Transformations

The stereochemical course of reactions involving this compound is a critical aspect of its chemistry, particularly in the synthesis of chiral molecules.

Diastereoselective Transformations:

Diastereoselectivity is often observed in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. In the context of thioamides, diastereoselectivity has been reported in [4+1]-annulation reactions. For example, the reaction of certain thioamides with diazoacetamides can yield dihydrothiophenes with good diastereoselectivity. rsc.org Interestingly, the diastereoselectivity of this reaction can sometimes be switched by changing the catalyst from Rh(II) to Cu(I). rsc.org

Enantioselective Transformations:

Enantioselective reactions involving thioamides are of significant interest for the synthesis of optically active compounds.

Carbene-Catalyzed Reactions: N-Heterocyclic carbenes (NHCs) have been employed as organocatalysts in enantioselective reactions of thioamides. ntu.edu.sgacs.org For instance, the carbene-catalyzed enantioselective 1,4-addition of thioamides to α-bromoenals has been developed for the synthesis of chiral thiazinone heterocycles. ntu.edu.sgacs.org The key step is the enantioselective addition of the thioamide sulfur to an α,β-unsaturated acylazolium intermediate. The use of Lewis acid additives, such as Cu(OTf)₂, can sometimes improve the enantioselectivity. ntu.edu.sgacs.org

Palladium-Catalyzed C-H Arylation: Enantioselective functionalization of the α-methylene C-H bond of amines can be achieved through palladium-catalyzed C-H arylation of the corresponding thioamides. nih.govnih.gov Chiral phosphoric acids have been shown to be effective ligands for inducing enantioselectivity in the coupling of the methylene (B1212753) C-H bonds with aryl boronic acids. nih.govnih.gov

Direct Catalytic Asymmetric Aldol (B89426) Reactions: A direct catalytic asymmetric aldol reaction of thioamides with aldehydes has been developed using a cooperative catalytic system of a soft Lewis acid and a hard Brønsted base. acs.org This method allows for the highly chemoselective deprotonative activation of the thioamide, leading to an enantioselective aldol addition. acs.org

The following table summarizes some enantioselective transformations involving thioamides:

Reaction TypeCatalyst/LigandProduct TypeReported Enantiomeric Excess (ee)
Carbene-catalyzed Annulation N-Heterocyclic Carbene (NHC)ThiazinonesUp to 96% ee
Pd-catalyzed C-H Arylation Chiral Phosphoric Acidα-Arylated AminesHigh enantioselectivities
Direct Asymmetric Aldol Reaction Cu(I)/Chiral Ligandβ-Hydroxy ThioamidesHigh enantioselectivity
[4+1] Annulation Chiral CatalystDihydrothiophenesUp to 97% ee

Advanced Spectroscopic and Crystallographic Characterization of N Benzenecarbothioyl Butanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of N-(benzenecarbothioyl)butanamide in solution. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring would appear as multiplets in the downfield region, while the aliphatic protons of the butanamide chain would resonate in the upfield region. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons within the butyl chain and the benzene ring. An HSQC experiment correlates the signals of protons directly attached to carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Solid-state NMR (ssNMR) could provide valuable information about the conformation and packing of this compound in the solid state, especially in cases where single crystals suitable for X-ray diffraction are not obtainable. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing insights into the local environment of these atoms within the crystal lattice.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.5 (m)127 - 132
Aromatic C (ipso)-~140
C=O-~175
C=S-~200
N-H9.0 - 10.0 (br s)-
α-CH₂~2.4 (t)~40
β-CH₂~1.7 (sext)~30
γ-CH₂~1.4 (sext)~20
δ-CH₃~0.9 (t)~14

m = multiplet, t = triplet, sext = sextet, br s = broad singlet

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational isomers of this compound.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and C=S stretching vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching frequency is expected around 1650-1700 cm⁻¹, while the thiocarbonyl (C=S) stretching vibration, which is generally weaker, would be observed at a lower frequency, typically in the range of 1200-1050 cm⁻¹.

Raman spectroscopy provides complementary information. The C=S bond, being more polarizable than the C=O bond, often gives a strong signal in the Raman spectrum. Aromatic ring vibrations will also be prominent in both FT-IR and Raman spectra. By analyzing the shifts in these vibrational frequencies, one can deduce information about intermolecular hydrogen bonding and the conformational preferences of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3200 - 3400
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=OStretch1650 - 1700
C=C (aromatic)Stretch1450 - 1600
C=SStretch1050 - 1200

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can confirm the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. Common fragmentation pathways for N-acylthioamides include cleavage of the amide bond, loss of the butyl group, and fragmentation of the benzene ring. The analysis of these fragment ions helps to piece together the molecular structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound (C₁₁H₁₃NOS)

Ion Calculated m/z Observed m/z Fragmentation
[M+H]⁺208.0767To be determined experimentallyMolecular Ion
[M-C₄H₉]⁺151.0119To be determined experimentallyLoss of butyl group
[C₇H₅S]⁺121.0112To be determined experimentallyThiobenzoyl cation
[C₄H₈NO]⁺86.0606To be determined experimentallyButanamide fragment

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation.

For this compound, X-ray analysis would reveal the planarity of the thioamide group and the orientation of the benzene ring and the butyl chain relative to this plane. It would also elucidate the intermolecular interactions, such as hydrogen bonds involving the N-H and C=O groups, which dictate the crystal packing. These hydrogen bonds are expected to play a crucial role in the formation of one-, two-, or three-dimensional supramolecular architectures.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and would need to be determined experimentally.)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)e.g., 10.5
b (Å)e.g., 8.2
c (Å)e.g., 15.1
β (°)e.g., 95.2
Z4
R-factore.g., 0.04

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceutical development. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

Co-crystallization involves crystallizing this compound with another molecule (a co-former) to create a new crystalline solid with potentially enhanced properties. The selection of co-formers would be based on their ability to form non-covalent interactions, such as hydrogen bonds or π-π stacking, with the target molecule.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives and Enantiomeric Purity Assessment

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by using a chiral building block in its synthesis (e.g., (S)-2-methylbutanamide), then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become essential.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. The resulting CD spectrum is sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration and assess the enantiomeric purity of a sample. ORD measures the rotation of the plane of polarized light as a function of wavelength. Both techniques provide unique fingerprints for chiral compounds and are invaluable for the characterization of enantiomerically pure or enriched samples.

Computational and Theoretical Insights into N Benzenecarbothioyl Butanamide

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity Descriptors

There are no available studies that have employed Density Functional Theory (DFT) to specifically calculate the electronic structure and reactivity descriptors of N-(Benzenecarbothioyl)butanamide. Such calculations would typically provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity indices that predict its behavior in chemical reactions. The absence of this data means that our understanding of its electronic properties remains purely theoretical and not computationally substantiated.

Quantum Chemical Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Information regarding quantum chemical modeling of reaction mechanisms involving this compound is not present in the current body of scientific literature. This type of modeling is crucial for understanding the step-by-step pathways of chemical reactions, identifying the high-energy transition states, and calculating the energy barriers that govern reaction rates. Without such studies, any proposed reaction mechanisms for this compound are speculative.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No published research could be found that utilizes molecular dynamics (MD) simulations to investigate the conformational landscape and intermolecular interactions of this compound. MD simulations would offer a dynamic view of how the molecule folds and interacts with itself and with other molecules, which is fundamental to understanding its physical and chemical properties in different environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is a lack of studies focused on the computational prediction of spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) for this compound and their subsequent validation with experimental data. This type of research is essential for confirming the molecule's structure and for interpreting experimental spectroscopic results.

QSAR/QSPR Approaches for Structure-Reactivity Relationships

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies pertaining to the general chemical reactivity of this compound have been identified. These approaches are instrumental in establishing correlations between a molecule's structural features and its chemical reactivity, and their absence for this compound limits the predictive understanding of its behavior based on its structure.

Coordination Chemistry of N Benzenecarbothioyl Butanamide As a Ligand

Elucidation of Binding Modes and Chelation Behavior with Transition and Main Group Metals

N-(Benzenecarbothioyl)butanamide features a thiono-amide (-C(S)-N(H)-C(O)-) functional group, which offers two primary coordination sites: the sulfur (S) and the oxygen (O) atoms. The nitrogen atom can also participate in coordination, leading to various binding possibilities. The coordination behavior is significantly influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the substituents on the ligand.

Generally, N-acylthioamides can act as:

Monodentate ligands: Coordination can occur through either the hard oxygen donor atom or the soft sulfur donor atom. Hard metal ions, according to the Hard and Soft Acids and Bases (HSAB) principle, are expected to prefer the oxygen atom, while soft metal ions will favor the sulfur atom. For instance, studies on similar thiocarbamide ligands have shown monodentate coordination through the thione sulfur atom in Cu(I) complexes. researchgate.net

Bidentate ligands: Chelation is a common binding mode for N-acylthioamides, typically involving the (S, O) or (N, S) donor sets. The formation of stable five- or six-membered chelate rings is a strong driving force for this coordination mode. In many transition metal complexes with thioamide-containing ligands, bidentate coordination through the sulfur and a nitrogen atom has been observed. researchgate.net For this compound, bidentate (S, O) chelation is highly probable, leading to a stable six-membered ring.

Bridging ligands: The ligand can bridge two or more metal centers, utilizing its multiple donor sites. This can lead to the formation of polynuclear complexes or coordination polymers.

The interplay between the tautomeric forms of the ligand (thiono and thiol) also influences its coordination. In the solid state, N-acylthioamides predominantly exist in the thione form. However, in solution and upon coordination, deprotonation of the N-H group can occur, leading to the formation of a thiol-imidate form which can coordinate as an anionic ligand.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard methods. A common approach involves the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. scispace.comnih.gov The reaction may be carried out at room temperature or under reflux, depending on the reactivity of the metal ion and the ligand. scispace.com The stoichiometry of the reactants can be varied to isolate complexes with different metal-to-ligand ratios. scispace.com

Comprehensive characterization of the resulting metal complexes is crucial to determine their structure and properties. The following techniques are typically employed:

Elemental Analysis (CHNS): Confirms the empirical formula of the complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination. Shifts in the vibrational frequencies of the C=S, C=O, and N-H bands in the complex spectrum compared to the free ligand indicate the involvement of these groups in bonding. For instance, a decrease in the ν(C=S) frequency and a shift in the ν(C=O) frequency are indicative of (S, O) coordination.

NMR Spectroscopy (¹H and ¹³C): Useful for characterizing diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites provide insights into the binding mode.

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and can help in determining the coordination geometry.

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion. For example, diamagnetism in Ni(II) complexes can suggest a square-planar geometry. researchgate.net

Table 1: Hypothetical Characterization Data for a Metal Complex of this compound

TechniqueFree Ligand (Expected)Metal Complex (Hypothetical)Inference
IR (cm⁻¹) ν(N-H): ~3200, ν(C=O): ~1680, ν(C=S): ~1250ν(N-H): ~3150, ν(C=O): ~1650, ν(C=S): ~1220Involvement of N-H, C=O, and C=S groups in coordination.
¹H NMR (ppm) δ(N-H): ~9.5, δ(Aromatic): 7.2-7.8, δ(Alkyl): 0.9-2.5δ(N-H): Shifted or absent, δ(Aromatic): Shifted, δ(Alkyl): ShiftedCoordination affects the electronic environment of the protons.
UV-Vis (nm) λ_max: ~280, ~350λ_max: Shifted, New d-d transition bands may appearChange in electronic structure upon complexation.
Magnetic Moment (B.M.) -e.g., 1.73 for a Cu(II) complexSuggests the presence of unpaired electrons and provides clues about the geometry.

This table is illustrative and based on general trends observed for similar ligands.

Spectroscopic and Electronic Properties of this compound Metal Complexes

The spectroscopic and electronic properties of metal complexes of this compound are intrinsically linked to their geometric and electronic structures.

Electronic Spectra: The UV-Vis spectra of the free ligand are typically characterized by intra-ligand π → π* and n → π* transitions. Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) can appear. For transition metal complexes, d-d transitions are often observed in the visible region. The energy and intensity of these d-d bands are diagnostic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) and the ligand field strength. For instance, the electronic spectra of Cu(II) complexes with related ligands have been analyzed to propose their geometry. researchgate.net

Infrared Spectra: As mentioned earlier, IR spectroscopy is a powerful tool for determining the coordination sites. A red shift (decrease in frequency) of the ν(C=S) band is a strong indication of sulfur coordination. The direction of the shift in the ν(C=O) band can be more complex and depends on the nature of the metal-oxygen bond. Coordination of the nitrogen atom is often inferred from shifts in the ν(N-H) band.

EPR Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), Electron Paramagnetic Resonance (EPR) spectroscopy provides valuable information about the electronic environment of the metal ion, including its oxidation state and the nature of the metal-ligand bonding.

Catalytic Applications of Metal-N-(Benzenecarbothioyl)butanamide Complexes in Organic Reactions

For example, metal complexes have been utilized as catalysts in oxidation and hydrogenation reactions. The choice of the metal center and the ligand architecture plays a crucial role in the catalytic efficiency and selectivity. nih.govresearchgate.net For instance, palladium(II) complexes with thioether-containing ligands have been used as catalysts for the synthesis of vitamin K3. researchgate.net Cobalt, nickel, copper, and zinc complexes have been tested as catalysts in the oxidation of styrene. nih.gov It is conceivable that metal complexes of this compound could exhibit catalytic activity in reactions such as:

Oxidation Reactions: The metal center could activate oxidizing agents like hydrogen peroxide for the selective oxidation of substrates.

Reduction Reactions: Complexes of metals like ruthenium or rhodium could potentially catalyze the hydrogenation of unsaturated compounds.

Cross-Coupling Reactions: Palladium or nickel complexes might be active in C-C and C-N bond-forming reactions.

Polymerization Reactions: Some metal complexes are known to catalyze the ring-opening polymerization of cyclic esters.

The bidentate nature and the electronic properties of this compound make it an interesting ligand for the design of novel catalysts. The ability to tune the steric and electronic properties by modifying the benzoyl and butyl groups could allow for the optimization of catalytic performance.

Ligand Field Theory and Molecular Orbital Analysis of Coordination

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory provide a theoretical framework for understanding the bonding and electronic structure of this compound metal complexes.

Molecular Orbital Analysis: A more complete picture of the bonding is provided by MO theory. An MO diagram for a complex of this compound would show the formation of bonding, non-bonding, and anti-bonding molecular orbitals from the interaction of the metal's valence orbitals and the ligand's frontier orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they determine the electronic and reactive properties of the complex. Computational studies, such as Density Functional Theory (DFT), can be used to calculate the MO energies and compositions, providing insights into the nature of the metal-ligand bonds (σ-donation and π-backbonding). Studies on amides and thioamides have shown that n → π* interactions play a significant role in their electronic structure, a factor that would also be relevant in their metal complexes. nih.govsemanticscholar.org The analysis of frontier molecular orbitals in related complexes has been used to rationalize their chemical activity. researchgate.net

Supramolecular Assembly and Self-organization of Metal-N-(Benzenecarbothioyl)butanamide Units

The structure of this compound, with its potential for hydrogen bonding (via the N-H group) and π-π stacking (via the benzene (B151609) ring), makes its metal complexes excellent candidates for the construction of supramolecular assemblies.

The self-organization of these metal-ligand units can be driven by a variety of non-covalent interactions, including:

Hydrogen Bonding: The N-H group of the ligand can act as a hydrogen bond donor, while the carbonyl oxygen or the sulfur atom can act as acceptors, leading to the formation of extended networks.

π-π Stacking: The aromatic rings of the benzoyl group can engage in π-π stacking interactions, contributing to the stability of the supramolecular architecture.

Coordination Bonds: In polynuclear complexes, the coordination bonds themselves are the primary drivers of the assembly.

By carefully selecting the metal ion and modifying the ligand structure, it may be possible to control the dimensionality and topology of the resulting supramolecular assemblies, leading to the formation of 1D chains, 2D layers, or 3D frameworks. These materials could have interesting properties and potential applications in areas such as gas storage, separation, and heterogeneous catalysis.

Synthetic Diversification and Functionalization of N Benzenecarbothioyl Butanamide Derivatives

Modification at the Butanamide Moiety for Structural and Electronic Tuning

The butanamide portion of N-(benzenecarbothioyl)butanamide presents several opportunities for structural and electronic tuning. The nitrogen atom and the adjacent alkyl chain are key handles for introducing chemical diversity.

One of the primary modifications is N-alkylation . The nitrogen atom of the thioamide can be alkylated under basic conditions. The use of a base, such as sodium hydride, followed by treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), can introduce an alkyl group onto the nitrogen. This transformation alters the steric and electronic environment of the thioamide, which can influence its conformation and reactivity. For instance, N-alkylation of 2-aminothiophenes, a related class of compounds, has been accomplished under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. rsc.org

Another potential modification is the alteration of the butyl chain . Starting from precursors other than butanamide, analogs with different alkyl chain lengths (e.g., propanamide, pentanamide) or with branching can be synthesized. This would allow for a systematic investigation of the impact of the alkyl group's size and lipophilicity.

Hydrolysis of the amide bond, though generally requiring harsh conditions of heating with aqueous acid or base, represents a more drastic modification. umich.eduyoutube.comchemguide.co.uklibretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis would yield a carboxylic acid and an amine, while basic hydrolysis would produce a carboxylate salt and an amine. umich.eduyoutube.comchemguide.co.uklibretexts.orgmasterorganicchemistry.com While this would break apart the core structure, it opens pathways to re-functionalization.

Modification StrategyReagents and ConditionsPotential Outcome
N-Alkylation1. Base (e.g., NaH, Cs2CO3) 2. Alkyl halide (e.g., CH3I, BnBr)Introduction of an alkyl group on the amide nitrogen, altering steric and electronic properties.
Chain ModificationUse of different N-acyl precursors in the initial synthesisVariation in the length and branching of the alkyl chain, tuning lipophilicity.
HydrolysisStrong acid (e.g., HCl) or base (e.g., NaOH) with heatingCleavage of the amide bond to form a carboxylic acid/carboxylate and an amine.

Derivatization at the Benzene (B151609) Ring via Electrophilic Aromatic Substitution or Cross-Coupling Reactions

The benzene ring of this compound is another key site for introducing functional diversity. Standard aromatic chemistry, such as electrophilic aromatic substitution and modern cross-coupling reactions, can be employed.

Electrophilic Aromatic Substitution (EAS) allows for the introduction of various substituents onto the benzene ring. The thioamide group is generally considered to be an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. However, the directing effect can be influenced by the reaction conditions and the specific electrophile used. Reactions such as nitration (using a mixture of nitric and sulfuric acid), halogenation (with a halogen and a Lewis acid catalyst), and sulfonation (with fuming sulfuric acid) are common EAS reactions. byjus.comtestbook.com For example, the nitration of aniline (B41778), a related aromatic amine, can lead to a mixture of products, including a substantial amount of the meta-isomer due to the formation of the anilinium ion in the acidic medium. byjus.comtestbook.comyoutube.com To control the reactivity and regioselectivity, the amino group in aniline is often protected as an amide, which is still an ortho-, para-director but less activating. chemistrysteps.com

Cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira couplings, offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions typically involve the use of a palladium or copper catalyst to couple an organometallic reagent with an aryl halide or triflate. nih.govyoutube.com To utilize these reactions, the benzene ring of this compound would first need to be halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution. The resulting aryl halide could then be subjected to various cross-coupling conditions to introduce alkyl, alkenyl, alkynyl, or aryl groups. For instance, copper-catalyzed cross-coupling of aryl boronic acids with thioimides has been used to generate biaryl sulfides. nih.gov

Reaction TypeTypical ReagentsPotential Substituents Introduced
NitrationHNO3, H2SO4-NO2
HalogenationBr2, FeBr3 or Cl2, AlCl3-Br, -Cl
SulfonationFuming H2SO4-SO3H
Suzuki CouplingArylboronic acid, Pd catalyst, base-Aryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base-Alkynyl

Heterocyclic Annulation Strategies Involving the Thioamide Unit (e.g., into sulfur-containing heterocycles)

The thioamide functionality is a versatile building block for the synthesis of various sulfur-containing heterocycles. The sulfur and nitrogen atoms of the thioamide can act as nucleophiles, participating in cyclization reactions with appropriate electrophiles.

A prominent example is the Hantzsch thiazole (B1198619) synthesis , where a thioamide reacts with an α-haloketone to form a thiazole ring. In the context of this compound, reaction with an α-haloketone would lead to the formation of a 2,4-disubstituted thiazole. This reaction is a cornerstone in the synthesis of thiazole derivatives. libretexts.org

Another important class of heterocycles that can be accessed from thioamides are thiadiazoles . For example, reaction with hydrazonoyl halides can yield 1,3,4-thiadiazoles. The specific isomer formed depends on the reagents and reaction conditions.

The reactivity of the thioamide can also be harnessed in cycloaddition reactions. For instance, thioamides can react with activated acetylenes in the presence of a catalyst to form various heterocyclic systems.

HeterocycleKey ReagentsGeneral Reaction
Thiazoleα-HaloketoneHantzsch thiazole synthesis
1,3,4-ThiadiazoleHydrazonoyl halideCyclocondensation
Pyrroleβ-Ketodinitriles with Cu(I) catalystTandem cyclization

Synthesis of Polymer-Supported or Immobilized this compound Derivatives

The immobilization of this compound derivatives on a solid support can facilitate purification, allow for catalyst recycling in potential catalytic applications, and enable high-throughput screening of compound libraries.

A common strategy for immobilization is to attach the molecule to a polymer resin, such as polystyrene or polyethylene (B3416737) glycol (PEG). This can be achieved by first introducing a reactive functional group onto the this compound structure, which can then be coupled to the polymer support. For example, a hydroxyl or amino group could be introduced on the butanamide chain or the benzene ring. This functionalized derivative can then be attached to a resin that has a complementary reactive group (e.g., a chloromethyl or carboxylic acid group).

Another approach involves the synthesis of the thioamide directly on the solid support. For instance, a butanamide derivative attached to a resin could be thionated using a reagent like Lawesson's reagent to generate the polymer-supported thioamide. The synthesis of peptides on solid supports is a well-established technique, and similar principles can be applied to smaller molecules. nih.gov The use of polymer-supported chiral catalysts is also a growing field, suggesting the potential for immobilizing chiral derivatives of this compound for asymmetric synthesis. researchgate.net

Immobilization StrategyDescription
Covalent attachment of a pre-synthesized derivativeA functionalized this compound derivative is synthesized and then coupled to a polymer resin.
On-resin synthesisThe thioamide is constructed step-wise on a solid support.
EncapsulationVapor-deposited polymer encapsulation can be used to create protective layers over immobilized molecules. chemrxiv.org

Generation of Chiral this compound Derivatives for Asymmetric Synthesis

The introduction of chirality into the this compound framework is of significant interest for applications in asymmetric synthesis, where chiral ligands and catalysts are essential. Chirality can be introduced at several positions within the molecule.

Modification of the butanamide moiety can be achieved by using a chiral building block in the initial synthesis. For example, starting with a chiral amine or a chiral carboxylic acid derivative would result in an enantiomerically enriched product.

Another approach is the asymmetric functionalization of a prochiral center . For instance, if the butanamide chain contains a prochiral methylene (B1212753) group, asymmetric deprotonation with a chiral base followed by reaction with an electrophile could install a new stereocenter.

The development of chiral thioamide-based organocatalysts is an active area of research. nih.gov Chiral thioureas, which share the thioamide functional group, have been shown to be effective catalysts in a variety of asymmetric transformations, acting as hydrogen-bond donors to activate electrophiles. nih.govjst.go.jp By analogy, chiral derivatives of this compound could be designed to act as organocatalysts. For example, a chiral amine could be incorporated into the butanamide part of the molecule, creating a bifunctional catalyst.

The synthesis of N-C axially chiral sulfonamides has been achieved through catalytic enantioselective N-allylation, suggesting that similar strategies could be explored for creating atropisomeric thioamides. nih.govmdpi.com

Strategy for ChiralityDescription
Chiral Pool SynthesisIncorporation of a readily available chiral building block (e.g., a chiral amine or carboxylic acid).
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in a reaction that creates a stereocenter.
Chiral AuxiliaryTemporary attachment of a chiral group to guide a stereoselective reaction.
AtropisomerismCreation of a stereogenic axis, for example by restricted rotation around the N-aryl bond.

Advanced Applications of N Benzenecarbothioyl Butanamide in Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The N-acylthioamide functionality within N-(Benzenecarbothioyl)butanamide makes it a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. This is primarily due to the nucleophilic nature of the sulfur atom and the ability of the adjacent amide group to participate in cyclization reactions.

Thiazoles:

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for constructing the thiazole ring. This reaction typically involves the condensation of a thioamide with an α-haloketone. nih.gov In this context, this compound can serve as the thioamide component. The sulfur atom of the thioamide group can initiate a nucleophilic attack on the α-carbon of the haloketone, leading to an intermediate that subsequently cyclizes and dehydrates to form the thiazole ring. nih.gov The presence of the butanamide group attached to the nitrogen could influence the reactivity and regioselectivity of the cyclization.

A general scheme for this transformation is as follows: this compound + α-haloketone → Substituted Thiazole

While specific examples with this compound are not extensively documented, the reactivity of related thioamides in the Hantzsch synthesis is well-established. mdpi.com

Oxazoles:

The synthesis of oxazoles can be achieved through various routes, and N-acyl-α-amino acids and their derivatives are common precursors. mdpi.comnih.gov this compound, being an N-acylthioamide, can potentially be converted into an N-acyl-α-amino acid derivative, which can then undergo cyclodehydration to form an oxazole. For instance, treatment of an N-acyl-α-amino acid with a dehydrating agent can lead to the formation of an oxazol-5(4H)-one, which can be a key intermediate in the synthesis of other substituted oxazoles. mdpi.comnih.gov

Pyrimidines:

Pyrimidines are fundamental heterocyclic structures in medicinal chemistry. Their synthesis often involves the condensation of a three-carbon component with an amidine or a related species. A protocol for the one-step synthesis of pyrimidines involves the condensation of N-vinyl or N-aryl amides with nitriles. researchgate.net While this compound is not a direct substrate in this specific reaction, its structural motifs can be found in precursors for other pyrimidine (B1678525) syntheses. For example, multicomponent reactions are a powerful tool for constructing pyrimidine rings, and the core structure of this compound could potentially be integrated into such synthetic strategies. youtube.com

Role in Tandem Reactions and Multi-component Reactions

The structural complexity of this compound makes it an ideal candidate for use in tandem and multi-component reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step.

Tandem reactions involving N-acylthioamides could proceed through an initial reaction at the thioamide sulfur, followed by a subsequent cyclization or rearrangement involving the amide portion of the molecule. mdpi.com Such sequences allow for the rapid construction of complex heterocyclic systems from relatively simple starting materials.

In the realm of MCRs, this compound could act as a key building block, providing both a sulfur and a nitrogen source, as well as a reactive carbonyl group. For instance, in a hypothetical MCR, the thioamide could react with an electrophile and a nucleophile in a sequential manner, leading to the formation of a highly substituted heterocyclic product. The development of new MCRs is a vibrant area of research, and the unique reactivity of N-acylthioamides suggests that this compound could find application in the discovery of novel transformations. nih.govresearchgate.net

Utility as a Building Block for Complex Molecular Architectures and Scaffolds

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound, with its multiple functional groups, fits this description well. The thioamide and amide moieties can be selectively functionalized, allowing for the stepwise construction of complex molecular architectures.

For example, the sulfur atom can be alkylated or used in transition metal-catalyzed cross-coupling reactions, while the amide nitrogen can participate in condensation reactions. This orthogonal reactivity allows for a high degree of control over the synthetic process, enabling the construction of scaffolds with precise three-dimensional arrangements. The use of peptide-based building blocks in supramolecular chemistry highlights the potential for molecules like this compound to be used in the construction of novel materials and host-guest systems.

Applications as a Synthon for Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and materials. Thioamides are valuable synthons for C-S bond formation, as they can act as a source of sulfur in a variety of reactions.

This compound can be envisioned to participate in C-S bond-forming reactions through several mechanisms. For instance, the thioamide sulfur can act as a nucleophile, attacking an electrophilic carbon to form a new C-S bond. Alternatively, under oxidative conditions, the thioamide could be converted into a more reactive species that can then be trapped by a carbon nucleophile. While direct methods using sulfonyl chlorides as thiol surrogates are known, the thioamide functionality offers a different and potentially complementary approach to C-S bond formation.

The development of catalyst-free C-S bond formation reactions in aqueous media is an area of growing interest, and the reactivity of thioamides could be exploited in this context to develop more environmentally benign synthetic methods.

Data Tables

Table 1: Representative Synthesis of Thiazoles from Thioamides

Thioamideα-HaloketoneConditionsProductYield (%)Reference
Thiobenzamide2-BromoacetophenoneEthanol (B145695), Reflux2,4-Diphenylthiazole85 nih.gov
Thiourea2-Chloro-1-phenylethanoneEthanol, Reflux2-Amino-4-phenylthiazole90 mdpi.com

This table presents representative examples of the Hantzsch thiazole synthesis using simple thioamides. This compound would be expected to undergo similar transformations.

Table 2: Representative Synthesis of Oxazoles from N-Acyl-α-amino Acid Derivatives

N-Acyl-α-amino Acid DerivativeReagentConditionsProductYield (%)Reference
N-Benzoyl-L-alanineAcetic AnhydrideHeat2-Methyl-4-phenyloxazol-5(4H)-one78 nih.gov
N-Acyl-β-hydroxyamino AcidDi-tert-butyl dicarbonate, TMG, I2, DBUCH2Cl2, rtSubstituted OxazoleGood to High

This table illustrates the synthesis of oxazoles from N-acyl-α-amino acid derivatives, a class of compounds to which this compound is related.

Future Research Directions and Emerging Paradigms in N Benzenecarbothioyl Butanamide Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of peptides and related amide-containing molecules has often been plagued by wastefulness, requiring large excesses of reagents to ensure high yields, particularly in solid-phase synthesis. youtube.com Flow chemistry presents a powerful alternative to traditional batch processes, offering superior control over reaction parameters, enhanced safety, and the potential for scalable, automated production. youtube.com

For thioamides, which can be challenging to synthesize, these platforms offer significant advantages. Automated solid-phase peptide synthesis (SPPS) systems have already been adapted for the creation of thioamide-containing peptides. chemrxiv.org The principles of flow chemistry could be readily applied to the synthesis of N-(Benzenecarbothioyl)butanamide. Continuous-flow reactors would allow for precise control over the thionation step, potentially minimizing side reactions and improving yields. This approach would enable the efficient, on-demand production of this compound and its derivatives, facilitating broader exploration of their properties and applications.

Table 1: Comparison of Batch vs. Flow Synthesis for Amide/Thioamide Production

Feature Traditional Batch Synthesis Flow Chemistry
Reagent Stoichiometry Often requires large excesses of reagents Near-stoichiometric amounts can be used
Reaction Control Difficult to control temperature and mixing gradients Precise control over temperature, pressure, and mixing
Scalability Scaling up can be challenging and non-linear Easily scalable by running the system for longer
Safety Handling of hazardous reagents can be risky at scale Smaller reactor volumes improve safety
Automation Can be automated (e.g., SPPS) but often with high waste Inherently suited for full automation and integration

Exploration of Advanced Materials Science Applications

The thioamide group is a compelling, yet underexplored, alternative to the ubiquitous amide bond for creating structured molecular materials. nih.gov Its distinct hydrogen-bonding capabilities, larger dipole moment, and increased polarizability open up new avenues in supramolecular chemistry and the design of smart materials. nih.govacs.org

Self-Assembly and Supramolecular Structures: Research has shown that thioamides can act as powerful structuring moieties. For instance, N,N',N''-trialkylbenzene-1,3,5-tris(carbothioamide)s (thioBTAs) have been demonstrated to self-assemble in solution into well-defined, helical supramolecular polymers stabilized by strong, threefold intermolecular hydrogen bonds. nih.gov This assembly is a cooperative process, a highly desirable feature for creating responsive materials. nih.gov Similarly, thiosquaramides exhibit different self-assembly behaviors compared to their oxygen-containing squaramide counterparts, forming stacked arrangements rather than head-to-tail structures, a switch attributed to the unique properties of the thiocarbonyl group. acs.org It is conceivable that this compound could be incorporated into larger molecular architectures designed to self-assemble into nanofibers, gels, or liquid crystals.

Smart Materials: Smart materials respond to external stimuli such as light, temperature, or chemical changes. The thioamide bond can be used as a photoswitchable unit to induce cis/trans isomerization, which could be harnessed to create photo-responsive materials. nih.gov The distinct metal-binding affinity of the sulfur atom could also be exploited to design materials that respond to the presence of specific metal ions. nih.gov Future work could involve designing polymers or molecular switches incorporating the this compound unit to create materials with tunable optical, electronic, or mechanical properties.

Sustainable Synthesis Approaches and Biocatalytic Transformations

Modern chemical synthesis places a strong emphasis on sustainability, favoring methods that reduce waste, avoid harsh conditions, and use environmentally benign reagents. organic-chemistry.orgchemistryviews.org

Green Chemistry Approaches: Several "greener" methods for thioamide synthesis have been developed that could be adapted for this compound. These include catalyst-free, three-component reactions in water, microwave-enhanced Kindler reactions, and transition-metal-free syntheses using elemental sulfur as the sulfur source. organic-chemistry.orgchemistryviews.org Such methods avoid toxic reagents and often require less energy and time than traditional protocols. chemistryviews.org

Table 2: Examples of Sustainable Thioamide Synthesis Methods

Method Key Features Reference
Water-Mediated Synthesis Uses water as a solvent; no catalyst or external energy input required. organic-chemistry.org
Microwave-Enhanced Kindler Reaction Employs microwave heating to accelerate the reaction (2-20 min). organic-chemistry.org
Elemental Sulfur & Amides Transition-metal-free, one-pot synthesis from chlorohydrocarbons, amides, and S₈. chemistryviews.org
Decarboxylative Three-Component Reaction Uses arylacetic acids, amines, and elemental sulfur without a transition metal. organic-chemistry.org

Biocatalytic Transformations: Nature has evolved sophisticated enzymatic machinery to produce thioamide-containing natural products. nih.gov For example, the biosynthesis of closthioamide (B12422212) involves a unique thiotemplated assembly process, and other enzymatic systems use cysteine as a sulfur source to convert amides to thioamides via an adenylation mechanism. nih.govacs.org Researchers are also exploring the use of ribosomes to form thioamide bonds in a programmed manner. acs.org Future research could focus on discovering or engineering enzymes capable of converting N-benzoylbutanamide directly into this compound, offering a highly selective and environmentally friendly synthetic route.

Interdisciplinary Approaches and Synergies with Other Chemical and Material Science Fields

The unique properties of the thioamide group make it a valuable tool at the interface of chemistry, biology, and materials science. nih.govresearchgate.net Replacing an amide with a thioamide is a common bioisosteric substitution in medicinal chemistry to enhance metabolic stability, improve target affinity, or alter the pharmacokinetic profile of a drug. chemrxiv.orgnih.govacs.org

The synergy is clear: fundamental studies on the reactivity and supramolecular behavior of this compound could inform its application in more complex systems. For example, understanding its hydrogen bonding and self-assembly properties (materials science) could guide its incorporation into peptide backbones to create stabilized therapeutic agents (medicinal chemistry) or to develop novel hydrogels for cell culture (biomaterials). Furthermore, its ability to chelate metals could lead to the development of new catalysts or metal-based therapeutics. nih.gov

Development of Novel Spectroscopic Probes or Tracers

The substitution of an oxygen atom for sulfur imparts significant and useful changes to a molecule's spectroscopic properties. nih.gov These changes can be exploited to develop probes for studying chemical and biological systems.

Unique Spectroscopic Signatures: The thioamide C=S bond has a distinct UV absorption maximum around 265 nm, moving it away from the far-UV absorption of a typical amide bond (~220 nm). nih.gov This shift allows for selective spectroscopic monitoring. In infrared (IR) spectroscopy, the C=S stretch appears at a much lower frequency than the C=O stretch. nih.gov Furthermore, the ¹³C NMR chemical shift of a thioamide carbon is found significantly downfield (200–210 ppm) compared to its amide analogue. nih.gov

Applications as Probes: These spectroscopic handles make the thioamide group an excellent local reporter. It has been used as a fluorescence quencher to study peptide conformation and enzymatic proteolysis. nih.govnih.gov The development of thioamide-based fluorescent sensors for specific enzymes has also been reported. acs.org this compound could serve as a model compound for developing new analytical methods or be incorporated into larger molecules to act as a tracer in biological assays or to monitor self-assembly processes in materials science.

Table 3: Comparison of Spectroscopic Properties of Amide vs. Thioamide Groups

Property Amide (C=O) Thioamide (C=S) Potential Application
UV Absorption (λ_max) ~220 nm ~265 nm Selective spectroscopic tracking
IR Stretch (cm⁻¹) ~1660 cm⁻¹ ~1120 cm⁻¹ Conformational analysis
¹³C NMR Shift (ppm) ~170-180 ppm ~200-210 ppm Local environment probe
Fluorescence Generally non-quenching Can act as a quencher Probing molecular interactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Benzenecarbothioyl)butanamide, and how can purity be validated?

  • Methodology : A common approach involves reacting benzoylisothiocyanate with butanamide under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purity validation typically employs reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS to confirm molecular ion peaks. Impurity profiling, such as detecting unreacted starting materials or side products (e.g., N-[3-acetyl-4-hydroxyphenyl]-butanamide analogs), should follow pharmacopeial guidelines .

Q. How can researchers assess the stability of This compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 25°C, 40°C, and 60°C for 1–3 months.
  • Humidity : 75% RH in a climate chamber.
  • Light : ICH Q1B photostability testing (UV/visible light exposure).
    Analyze degradation products using GC-MS or NMR spectroscopy. Stability-indicating assays (e.g., HPLC with diode-array detection) are critical for quantifying degradation .

Q. What spectroscopic techniques are optimal for characterizing This compound?

  • Methodology :

  • FT-IR : Confirm the presence of thioamide (–C=S) stretching vibrations (~1250–1050 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and butanamide chain resonances (e.g., –CH₂– groups at δ 1.3–2.1 ppm).
  • High-resolution MS : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 222.0822 for C₁₁H₁₃NOS⁺) .

Q. What preliminary biological assays are suitable for evaluating This compound?

  • Methodology :

  • Cytotoxicity : Use MTT assays (e.g., Mosmann’s protocol ) on human cell lines (e.g., HeLa or HEK293) at concentrations of 1–100 µM.
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
  • Solubility : Determine logP via shake-flask method or computational tools (e.g., SwissADME).

Advanced Research Questions

Q. How can reaction mechanisms involving This compound be elucidated using computational methods?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-311++G(d,p)) to study transition states in nucleophilic substitution or cycloaddition reactions. Compare activation energies for pathways like thiourea formation .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., tubulin) to predict binding modes and affinity .

Q. What strategies resolve contradictions in biological activity data for This compound derivatives?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line heterogeneity, assay protocols).
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends.
  • Orthogonal assays : Validate conflicting results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers develop a sensitive analytical method for quantifying trace impurities in This compound?

  • Methodology :

  • UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Optimize MRM transitions for impurities (e.g., N-benzyl-N-isopropylpivalamide).
  • Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (≤0.1% w/w), precision (RSD <2%), and accuracy (90–110% recovery) .

Q. What in silico approaches predict the pharmacokinetic profile of This compound?

  • Methodology :

  • ADMET prediction : Use tools like ADMETLab 2.0 to estimate bioavailability, BBB permeability, and CYP450 inhibition.
  • Molecular docking : Target proteins (e.g., tubulin β-chain) using AutoDock Vina to prioritize in vitro testing .

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